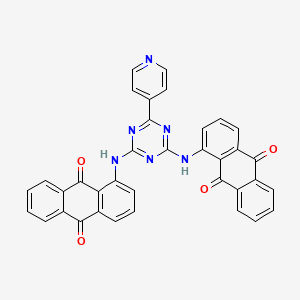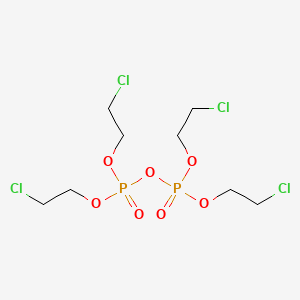![molecular formula C9H5Br5O2 B14637555 Oxirane, [(pentabromophenoxy)methyl]- CAS No. 54335-30-7](/img/structure/B14637555.png)
Oxirane, [(pentabromophenoxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxirane, [(pentabromophenoxy)methyl]- is a chemical compound that belongs to the class of epoxides, which are three-membered cyclic ethers. This compound is characterized by the presence of a pentabromophenoxy group attached to the oxirane ring. Epoxides are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, [(pentabromophenoxy)methyl]- typically involves the reaction of pentabromophenol with an appropriate epoxide precursor. One common method is the reaction of pentabromophenol with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the desired oxirane compound. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of Oxirane, [(pentabromophenoxy)methyl]- can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxirane, [(pentabromophenoxy)methyl]- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles, such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.
Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic or neutral conditions.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions to avoid over-oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions to achieve selective reduction.
Major Products Formed
The major products formed from these reactions include β-substituted alcohols, diols, and other oxygenated or reduced derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Oxirane, [(pentabromophenoxy)methyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and their biological activity.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of flame retardants, coatings, and adhesives due to its high reactivity and stability.
Wirkmechanismus
The mechanism of action of Oxirane, [(pentabromophenoxy)methyl]- involves the opening of the oxirane ring by nucleophiles, leading to the formation of reactive intermediates. These intermediates can further react with various molecular targets, including proteins, nucleic acids, and other biomolecules, resulting in a range of biological effects. The specific pathways involved depend on the nature of the nucleophile and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxirane, methyl-:
[(p-bromophenoxy)methyl]oxirane: Similar in structure but with a single bromine atom, making it less reactive compared to the pentabrominated derivative.
Uniqueness
Oxirane, [(pentabromophenoxy)methyl]- is unique due to the presence of the pentabromophenoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and stability, such as in the production of flame retardants and advanced materials.
Eigenschaften
CAS-Nummer |
54335-30-7 |
|---|---|
Molekularformel |
C9H5Br5O2 |
Molekulargewicht |
544.7 g/mol |
IUPAC-Name |
2-[(2,3,4,5,6-pentabromophenoxy)methyl]oxirane |
InChI |
InChI=1S/C9H5Br5O2/c10-4-5(11)7(13)9(8(14)6(4)12)16-2-3-1-15-3/h3H,1-2H2 |
InChI-Schlüssel |
FKDGCMBSOOIJCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



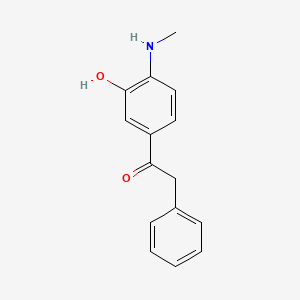
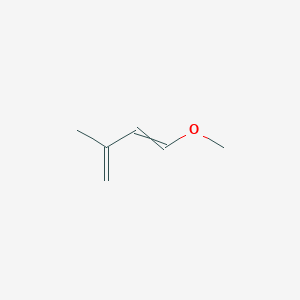

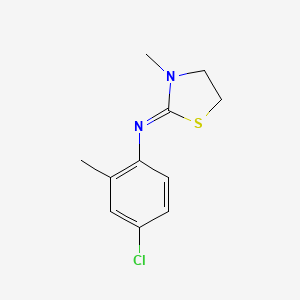
![(NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine](/img/structure/B14637497.png)
![N-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide](/img/structure/B14637505.png)

![N-[5-(6-Amino-2-fluoro-purin-9-YL)-4-hydroxy-2-(hydroxymethyl)oxolan-3-YL]acetamide](/img/structure/B14637527.png)
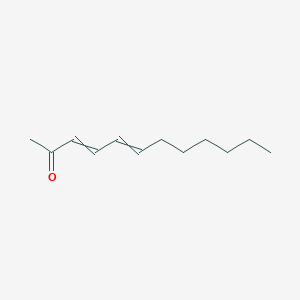
![[2-(Cyclohexylmethyl)pentadecyl]cyclohexane](/img/structure/B14637534.png)
